Product packaging for 5-Chloro-2-fluoro-4-methoxyaniline(Cat. No.:CAS No. 1781589-73-8)

5-Chloro-2-fluoro-4-methoxyaniline

Cat. No.: B2551066
CAS No.: 1781589-73-8
M. Wt: 175.59
InChI Key: ZENHAQNRGCKXFS-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines as Chemical Scaffolds

Substituted anilines are a cornerstone of modern organic synthesis and medicinal chemistry. numberanalytics.comtaylorandfrancis.com The aniline (B41778) core, an amino group attached to a benzene (B151609) ring, provides a versatile platform for the introduction of a wide array of functional groups. numberanalytics.comnumberanalytics.com This versatility allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules, which is crucial in the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.comchemimpex.com

The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. numberanalytics.com This inherent reactivity, combined with the diverse chemistry of the amino group itself (e.g., acylation, alkylation, diazotization), makes substituted anilines invaluable synthetic intermediates. numberanalytics.comnumberanalytics.com In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, where it can participate in key hydrogen bonding interactions with biological targets. mdpi.com The ability to modify the substitution pattern on the aniline ring allows for the optimization of binding affinity and selectivity. mdpi.comnih.gov

Overview of Halogenated and Methoxylated Aromatic Amines in Advanced Synthetic Endeavors

The introduction of halogen atoms and methoxy (B1213986) groups onto aromatic amine frameworks significantly expands their synthetic utility. mt.comnih.gov Halogenation, the process of introducing one or more halogen atoms, is a critical transformation in organic synthesis. mt.comresearchgate.net Halogens can serve as directing groups in subsequent reactions, and they can act as leaving groups in nucleophilic aromatic substitution and cross-coupling reactions. science.govtandfonline.com The presence of fluorine, in particular, can profoundly alter the biological activity of a molecule by enhancing its metabolic stability and binding affinity. nih.gov

Methoxylated aromatic amines, on the other hand, introduce an electron-donating group that can influence the reactivity of the aromatic ring and provide a site for further functionalization. chemimpex.com The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for a variety of chemical transformations. The combination of halogens and methoxy groups on an aniline ring, as seen in 5-Chloro-2-fluoro-4-methoxyaniline, creates a multifunctional scaffold with a rich and varied reaction chemistry. This allows for the precise construction of complex molecular architectures required for advanced materials and targeted therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFNO B2551066 5-Chloro-2-fluoro-4-methoxyaniline CAS No. 1781589-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENHAQNRGCKXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781589-73-8
Record name 5-chloro-2-fluoro-4-methoxyaniline
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Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Fluoro 4 Methoxyaniline

Foundational Synthesis Pathways

The construction of the 5-chloro-2-fluoro-4-methoxyaniline scaffold relies on multi-step sequences that carefully introduce the desired functional groups onto the aromatic ring.

Multi-Step Approaches via Aromatic Nitration, Reduction, and Halogenation

A common and direct route to substituted anilines like this compound involves a sequence of aromatic nitration, reduction of the nitro group, and subsequent halogenation. This well-established methodology allows for the precise installation of the amine and halogen functionalities.

The synthesis often begins with a substituted benzene (B151609) derivative. For instance, the nitration of a precursor like 4-chloro-2-fluoro-5-methoxybenzene is a critical step. This reaction typically employs a mixture of sulfuric acid and nitric acid at controlled temperatures (e.g., 0–5°C) to introduce a nitro group at the desired position on the benzene ring. The strong directing effect of the methoxy (B1213986) group generally favors nitration at the position para to it.

Following nitration, the resulting nitro compound, such as 1-nitro-4-chloro-2-fluoro-5-methoxybenzene, is then reduced to the corresponding aniline (B41778). This reduction can be achieved through various methods, including iron-mediated reduction, which has been shown to be highly efficient with yields up to 93% under optimized conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another effective method, often providing a cleaner product, though it requires careful handling of the pyrophoric catalysts. google.com

The final step in this sequence would involve the introduction of the halogen atoms, if not already present on the starting material. For example, chlorination can be performed using reagents like chlorine gas or sulfuryl chloride under controlled conditions.

Methoxy Group Installation Techniques

The methoxy group can be introduced at various stages of the synthesis. One common method involves the nucleophilic substitution of a suitable precursor. For instance, reacting a difluoro-nitrobenzene compound with potassium tert-butoxide in methanol (B129727) can selectively replace one of the fluorine atoms with a methoxy group. google.com Another approach involves the methylation of a phenol (B47542) derivative using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com

Protection and deprotection strategies are often employed to prevent unwanted side reactions. For example, an amino group can be protected by acetylation before carrying out other transformations, and later deprotected via hydrolysis. google.com

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents on the aromatic ring is a significant challenge in the synthesis of polysubstituted anilines.

Challenges and Solutions in Directing Substitution Patterns

The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of incoming groups. The interplay between the activating and deactivating nature of these groups, as well as steric hindrance, can lead to the formation of undesired isomers.

For example, in the nitration of a substituted anisole, the methoxy group is a strong ortho, para-director. To achieve the desired regiochemistry, it is essential to control the reaction conditions, such as temperature and the choice of nitrating agent, to favor substitution at the intended position. Protection of reactive functional groups, like the amine group, is a common strategy to guide the substitution pattern and minimize the formation of byproducts. google.com

Comparative Analysis with Synthesis of Positional Isomers and Analogues

The synthesis of positional isomers and analogues of this compound highlights the subtleties of regiocontrol. For instance, the synthesis of 2-chloro-5-fluoro-4-methoxyaniline (B3149746) would require a different strategic placement of the directing groups or the use of alternative starting materials to achieve the desired substitution pattern.

Similarly, the synthesis of bromo-analogues like 2-bromo-4-fluoro-5-methoxyaniline (B1344136) involves specific brominating agents. N-bromosuccinimide (NBS) is often used for selective bromination at low temperatures to prevent over-bromination. The synthesis of another isomer, 2-bromo-4-fluoroaniline, starts from p-fluoroaniline and involves bromination with liquid bromine. guidechem.com

The synthesis of these analogues underscores the importance of a carefully planned synthetic route to control the final arrangement of the substituents on the aniline ring.

Catalytic Methods in the Synthesis of this compound Precursors

Catalytic methods play a vital role in the efficient and clean synthesis of precursors for this compound. Catalytic hydrogenation, as mentioned earlier, is a key step in the reduction of nitroarenes to anilines. google.com Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, offering high yields and cleaner reaction profiles compared to stoichiometric reducing agents like iron.

Furthermore, catalytic systems are employed in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which can be instrumental in building the desired molecular framework. For instance, palladium catalysts are used in Suzuki-Miyaura coupling reactions. Copper catalysts can be used in Ullmann-type couplings to reduce byproducts. The development of novel catalytic systems continues to be an active area of research to improve the efficiency, selectivity, and environmental footprint of these synthetic processes.

Catalytic Hydrogenation for Nitro Group Reduction

A common and efficient method for converting a nitro group to an amine is catalytic hydrogenation. This process typically involves the use of a metal catalyst and a hydrogen source to achieve the desired reduction.

The precursor, 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene, is subjected to hydrogenation to yield this compound. biosynth.com Various catalytic systems have been investigated to facilitate this transformation. For instance, processes utilizing platinum on carbon (Pt/C) as a catalyst in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) have been described for the reduction of similar halonitroarenes. google.com The use of Raney Nickel is another common catalyst for the hydrogenation of nitroarenes to their corresponding anilines. google.com

A study on the hydrogenation of 1-chloro-4-nitrobenzene (B41953) demonstrated that nitrogen-doped porous carbons can act as effective metal-free catalysts. mdpi.com These catalysts, prepared by pyrolyzing mixtures of melamine (B1676169) and calcium citrate, showed high activity and 100% selectivity for the hydrogenation of the nitro group, avoiding dehalogenation. mdpi.com The reaction conditions for such hydrogenations are critical and are typically carried out in a solvent like methanol or ethanol (B145695) under hydrogen pressure and elevated temperatures. google.comgoogle.com

Table 1: Examples of Catalytic Hydrogenation for Nitro Group Reduction

PrecursorCatalystHydrogen SourceSolventKey Observation
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzeneNot specified in abstractNot specified in abstractNot specified in abstractPrecursor to this compound. biosynth.com
5-chloro-2-(2,4-dichlorophenoxy)nitrobenzenePlatinum on carbonAmmonium formate / Hydrogen gasNot specifiedCombination of catalytic transfer hydrogenation and high-pressure catalytic hydrogenation improves purity. google.com
4-fluoro-2-methoxy-1-nitrobenzeneRaney NiHydrogen gasMethanolReaction stirred at 25-30°C. google.com
1-chloro-4-nitrobenzeneNitrogen-doped porous carbonsHydrogen gasEthanolic solutionAchieved full conversion with 100% selectivity to the corresponding chloro-aniline. mdpi.com
3,5-dichloro-4-fluoronitrobenzenePd/CHydrogen gas95% MethanolReaction at 80°C and 2.0MPa pressure. google.com

Selective Halogenation Procedures (e.g., Bromination with N-Bromosuccinimide)

Selective halogenation is a critical step in the synthesis of specifically substituted anilines. N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination of aromatic compounds. nih.govorganic-chemistry.org The reactivity and selectivity of NBS can be influenced by the solvent and the presence of catalysts.

For instance, the bromination of activated aromatic compounds using NBS in acetonitrile (B52724) has been shown to be a convenient and environmentally friendly method. researchgate.net In some cases, the use of a catalyst like silica (B1680970) gel with NBS in a solvent such as carbon tetrachloride allows for selective monobromination of aromatic amines and phenols under mild conditions. jcsp.org.pk The reaction is often carried out at room temperature in the dark to prevent side reactions. jcsp.org.pk The choice of solvent can significantly impact the regioselectivity of the bromination. jcsp.org.pk For example, using 1,2-dichlorobenzene (B45396) as a solvent for benzylic brominations with NBS has been found to be superior to the classic Wohl-Ziegler procedure in terms of reaction time and yield. researchgate.net

Table 2: Selective Bromination with N-Bromosuccinimide (NBS)

Substrate TypeSolventCatalyst/AdditiveKey Feature
Activated aromatic compoundsAcetonitrileNone mentionedEnvironmentally friendly, broad substrate scope. researchgate.net
Aromatic amines and phenolsCarbon tetrachlorideSilica gelSelective monobromination at room temperature. jcsp.org.pk
Aralkyl ketonesNone (solvent-free)None mentionedEnvironmentally safe, excellent yield under microwave irradiation. researchgate.net
Methoxyimino-o-tolyl-acetic acid methyl ester1,2-Dichlorobenzene2,2'-azobisisobutyronitrileSuperior reaction time and isolated yield compared to classic methods. researchgate.net

Process Optimization and Purity Assessment in Research Synthesis

Optimizing reaction conditions and ensuring the purity of intermediates and the final product are paramount in chemical synthesis. This involves careful control of reaction parameters and the use of sophisticated analytical techniques.

Critical Reaction Parameters (Temperature, Solvent Systems, Stoichiometric Ratios)

The success of a synthesis is highly dependent on the precise control of reaction parameters.

Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. For instance, in the bromination of aromatic amines and phenols with NBS, the reaction is conducted at room temperature to ensure selectivity. jcsp.org.pk In contrast, catalytic hydrogenations may require elevated temperatures, such as 80°C, to proceed efficiently. google.com

Solvent Systems: The choice of solvent can dramatically affect the outcome of a reaction. In the bromination with NBS, solvents like acetonitrile and carbon tetrachloride are employed to achieve regioselectivity. researchgate.netjcsp.org.pk For hydrogenations, alcohols like methanol and ethanol are common solvents. google.commdpi.com The use of less toxic solvents like 1,2-dichlorobenzene is also being explored as a greener alternative. researchgate.net

Stoichiometric Ratios: The molar ratios of reactants and reagents are critical for maximizing yield and minimizing byproducts. For example, in the monobromination of aromatic amines, a 1:1 molar ratio of the substrate to NBS is typically used. jcsp.org.pk

Chromatographic and Spectroscopic Methods for Intermediate and Product Purity Control (e.g., HPLC, GC-MS)

To ensure the purity of this compound and its intermediates, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. nih.gov It is frequently used to monitor the progress of a reaction and to assess the purity of the final product. nih.gov For instance, in the synthesis of related compounds, HPLC was used to analyze reaction aliquots and purify the product. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds and can provide information about the molecular weight and structure of the components. researchgate.net GC-MS is often used to determine the purity of starting materials and products, as demonstrated in the analysis of 5-chloro-2-methyl aniline where gas chromatography was used to confirm a purity of 99.78%. google.com A comparison of GC-MS and LC-MS/MS for the analysis of aniline derivatives in groundwater showed that both methods yielded results with less than 15% deviation from reference values. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation. 1H NMR and 13C NMR provide detailed information about the chemical environment of atoms within a molecule. For example, the structure of 5-chloro-2-methoxyaniline (B1222851) was confirmed by 1H NMR spectroscopy. chemicalbook.com

Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups present in a molecule. google.com

Table 3: Analytical Techniques for Purity Assessment

TechniqueApplicationExample
High-Performance Liquid Chromatography (HPLC)Purity assessment, reaction monitoring, purification. nih.govnih.govAnalysis of reaction aliquots and purification of final products. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Purity determination of volatile compounds. researchgate.netConfirmed 99.78% purity of 5-chloro-2-methyl aniline. google.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation. chemicalbook.comConfirmation of the structure of 5-chloro-2-methoxyaniline by 1H NMR. chemicalbook.com
Infrared (IR) SpectroscopyFunctional group identification. google.comCharacterization of 5-chloro-2-methyl-1,4-phenylenediamine. google.com

Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Fluoro 4 Methoxyaniline

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Behavior

The amino (-NH2) group in the aniline (B41778) moiety is a powerful activating group, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. byjus.comwikipedia.org This activation is most pronounced at the ortho and para positions relative to the amino group due to resonance stabilization. byjus.com In 5-Chloro-2-fluoro-4-methoxyaniline, the positions ortho and para to the amino group are C6 and C4, respectively. However, the C4 position is already substituted with a methoxy (B1213986) group. Therefore, electrophilic substitution is expected to be strongly directed to the C6 position.

While the amino group is a strong activator, the halogen substituents (chloro and fluoro) are deactivating groups, withdrawing electron density from the ring through their inductive effect. libretexts.org This deactivation makes the ring less reactive than benzene (B151609) itself. libretexts.org However, they are also ortho, para-directors due to resonance effects, where their lone pairs can donate electron density to the ring. libretexts.org The methoxy group is also an activating, ortho, para-directing group.

Substituent Effect on Reactivity Directing Influence
-NH2 (Amino)Activating byjus.comwikipedia.orgOrtho, Para byjus.com
-Cl (Chloro)Deactivating libretexts.orgOrtho, Para libretexts.org
-F (Fluoro)Deactivating libretexts.orgOrtho, Para libretexts.org
-OCH3 (Methoxy)Activating msu.eduOrtho, Para msu.edu

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.org In this compound, the presence of the electron-withdrawing fluoro and chloro groups can facilitate SNAr reactions.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate through resonance. libretexts.org In the case of this compound, a nucleophile could potentially attack the carbon bearing either the fluorine or the chlorine atom. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions.

Oxidation and Reduction Chemistry of the Aniline Moiety and Aromatic Ring

The aniline moiety and the aromatic ring of this compound can undergo both oxidation and reduction reactions. The amino group is particularly susceptible to oxidation, which can lead to a variety of products, including quinones or other oxidized derivatives. Direct nitration of anilines can be problematic as it can lead to oxidative decomposition. libretexts.org

The reduction of a nitro group is a common method for the synthesis of anilines. For instance, the synthesis of 4-chloro-2-fluoro-5-methoxyaniline (B79500) can be achieved by the reduction of the corresponding nitroarene, 1-nitro-4-chloro-2-fluoro-5-methoxybenzene. This reduction can be carried out using reagents like iron powder in the presence of an acid catalyst.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The halogen substituents on this compound make it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In this reaction, an organoboron reagent (like a boronic acid) is coupled with an organohalide in the presence of a palladium catalyst and a base.

The reactivity of the halogens in these coupling reactions generally follows the order I > Br > Cl > F. Therefore, if a dihalogenated substrate is used, the reaction can often be performed selectively at the more reactive halogen. In the context of this compound, the chlorine atom would be expected to be more reactive than the fluorine atom in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position.

Influence of Halogen and Methoxy Substituents on Reaction Kinetics and Selectivity

The nature and position of the substituents on the aromatic ring have a profound impact on the kinetics and selectivity of chemical reactions.

Application of 5 Chloro 2 Fluoro 4 Methoxyaniline As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structural features of 5-Chloro-2-fluoro-4-methoxyaniline make it an ideal starting material for the synthesis of various heterocyclic systems. The amino group serves as a key handle for cyclization reactions, while the halogen and methoxy (B1213986) substituents can be used to modulate the electronic properties and biological activity of the final products.

Benzothiazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The synthesis of benzothiazoles often involves the reaction of a substituted aniline (B41778) with a sulfur-containing reagent.

One common method for synthesizing benzothiazoles is the reaction of an aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form a 2-aminobenzothiazole. While direct synthesis from this compound is not explicitly detailed in the provided literature, the successful synthesis of 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole from 4-fluoro-3-chloro aniline demonstrates the feasibility of this approach for halogenated anilines. nih.gov Another prevalent method is the condensation of a 2-aminothiophenol (B119425) with an aldehyde or ketone. nih.govmdpi.com this compound can be envisioned as a precursor to the corresponding 2-aminothiophenol, which could then undergo cyclization to form a variety of 2-substituted benzothiazole (B30560) derivatives.

Table 1: Plausible Synthesis of Benzothiazole Derivatives

Starting Material Reagents Product Type
This compound 1. KSCN, Br₂, CH₃COOH 2-Amino-benzothiazole derivative

Pyridine (B92270) and pyrimidine (B1678525) moieties are core structures in numerous biologically active compounds, including many pharmaceuticals. nih.gov The synthesis of these heterocycles can often be achieved using aniline derivatives as starting materials or key intermediates.

For pyrimidine synthesis, a common strategy involves the aromatic nucleophilic substitution of a halogenated pyrimidine with an aniline. rsc.org For example, 2-chloropyrimidines can react with substituted anilines to yield 2-anilinopyrimidines. rsc.org this compound could be employed in such reactions to generate novel pyrimidine derivatives with potential biological activities. nih.govrsc.org

The synthesis of pyridines from anilines can be more complex, often involving multi-component reactions or cycloaddition strategies. nih.govyoutube.com While direct cyclocondensation methods starting from anilines exist, they often require specific reaction partners and conditions. nih.gov However, the reactivity of the amino group in this compound makes it a suitable candidate for incorporation into various pyridine synthesis strategies. youtube.com

Table 2: Potential Routes to Pyridine and Pyrimidine Derivatives

Target Heterocycle Synthetic Approach Reagents for this compound
Pyrimidine Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine

The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural products and pharmaceuticals. Two of the most prominent methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgbyjus.com this compound can serve as a precursor to the corresponding phenylhydrazine through diazotization followed by reduction. This hydrazine (B178648) can then be reacted with a suitable carbonyl compound to generate a variety of substituted indoles.

The Leimgruber-Batcho indole synthesis, on the other hand, starts from an o-nitrotoluene derivative. wikipedia.orgresearchgate.netclockss.org To utilize this compound in this synthesis, it would first need to be converted to the corresponding o-nitrotoluene, for example, through a Sandmeyer reaction to replace the amino group with a nitro group, followed by the introduction of a methyl group.

Pyrazinones are another class of heterocyclic compounds with demonstrated biological activities. Their synthesis often involves the condensation of α-amino amides with 1,2-dicarbonyl compounds or the cyclization of α-aminonitriles with oxalyl halides. nih.govrsc.org While a direct route from anilines is not the most common approach, this compound could be chemically transformed into a suitable precursor. For instance, the aniline could be converted into an α-amino acid or an α-amino nitrile, which are key building blocks for pyrazinone synthesis. nih.gov

The benzothiazole scaffold is present in several clinically important drugs. A notable example is Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). The synthesis of such therapeutically relevant benzothiazoles often relies on the construction of the heterocyclic ring from appropriately substituted anilines. nih.gov The diverse biological activities of benzothiazole derivatives, ranging from anticancer to antimicrobial, underscore the importance of developing new synthetic routes to novel analogues. nih.gov By employing this compound as a starting material, medicinal chemists can access a new region of chemical space, potentially leading to the discovery of new therapeutic agents.

Role in the Synthesis of Functionalized Aromatic Compounds

Beyond its use in heterocyclic synthesis, this compound is a valuable intermediate for the preparation of a variety of functionalized aromatic compounds. The presence of multiple reactive sites on the aromatic ring allows for a range of chemical transformations.

Halogenated anilines are known to be versatile precursors in organic synthesis. For example, they can be used in the synthesis of brominated aromatic compounds through diazotization and subsequent bromination reactions. Furthermore, the amino group can be modified or replaced, and the halogen atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. Patent literature reveals that structurally similar compounds, such as substituted phenylcarbamates, are used as intermediates in the synthesis of kinase inhibitors, highlighting the potential of this compound in the development of targeted therapies. googleapis.comgoogleapis.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-6-fluoro-7-chloro(1,3)-benzothiazole
4-fluoro-3-chloro aniline
Riluzole
Phenylhydrazine
o-nitrotoluene
α-amino amide
1,2-dicarbonyl compound
α-aminonitrile
oxalyl halide
2-chloropyrimidine
2-anilinopyrimidine
1,3-dicarbonyl compound
aldehyde
potassium thiocyanate
bromine
acetic acid
2-aminothiophenol
phenylcarbamate

Development of Advanced Organic Scaffolds in Chemical Libraries

The unique substitution pattern of this compound makes it an attractive building block for the creation of chemical libraries. These libraries, containing a large number of structurally related compounds, are essential tools in drug discovery and materials science research. nih.gov The presence of multiple reactive sites—the amino group, the aromatic ring, and the potential for modification of the methoxy group—allows for the introduction of diversity at various points in the molecular scaffold. nih.gov By systematically reacting this compound with a variety of other reagents, chemists can generate a vast collection of novel compounds. These compounds can then be screened for desirable biological activities or material properties, accelerating the discovery of new lead compounds and advanced materials. The development of such libraries is a key strategy in modern chemical research. nih.gov

Advanced Analytical and Computational Studies on 5 Chloro 2 Fluoro 4 Methoxyaniline and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural analysis of halogenated and methoxylated anilines. By probing the interactions of these molecules with electromagnetic radiation, researchers can deduce detailed information about their atomic composition and arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, the connectivity and chemical environment of atoms within a molecule can be mapped out.

For aniline (B41778) derivatives, ¹H NMR provides information on the substitution pattern of the aromatic ring through the chemical shifts and coupling constants of the protons. The presence of both chlorine and fluorine atoms, along with a methoxy (B1213986) group, in compounds like 5-Chloro-2-fluoro-4-methoxyaniline, results in complex splitting patterns that are diagnostic of their specific positions.

¹³C NMR complements the proton data by providing the chemical shifts for each carbon atom, including those in the aromatic ring and the methoxy group. These shifts are sensitive to the electronic effects of the substituents.

For fluorinated analogues, ¹⁹F NMR is particularly informative. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for confirming the location of fluorine atoms on the aromatic ring.

While specific spectral data for this compound is not widely published, analysis of a closely related compound, 4-chloro-2-fluoroaniline , provides insight into the expected spectral features.

Table 1: NMR Data for an Analogous Compound: 4-Chloro-2-fluoroaniline

Nucleus Chemical Shift (ppm)
¹H 6.863, 6.701, 6.608, 3.8
¹⁹F (Specific shift not provided in source)
¹³C (Specific shifts not provided in source)

Source: chemicalbook.com, beilstein-journals.org

Theoretical ¹H and ¹³C NMR data have also been calculated for the analogue 5-chloro-ortho-methoxyaniline using DFT methods, which aids in the assignment of experimental spectra. niscpr.res.in

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to gain insights into its elemental composition through isotopic patterns. For chlorine-containing compounds like this compound, the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides definitive evidence of its presence.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing the purity of a sample by separating the main compound from any impurities before detection by the mass spectrometer. nih.govresearchgate.net

Predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, have been calculated for this compound. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 176.02730 130.0
[M+Na]⁺ 198.00924 141.0
[M-H]⁻ 174.01274 132.8
[M+NH₄]⁺ 193.05384 151.4
[M+K]⁺ 213.98318 137.3

Source: uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups within a molecule.

In a comprehensive study on the analogue 5-chloro-ortho-methoxyaniline (5COMA) , FT-IR and FT-Raman spectra were recorded and interpreted with the aid of DFT calculations. niscpr.res.inresearchgate.net Key vibrational bands corresponding to N-H, C-H, C=C, C-N, C-O, and C-Cl stretching and bending vibrations were assigned. For example, the C-Cl stretching vibration was observed at specific wavenumbers in both the FT-IR and FT-Raman spectra, confirming the presence of the chloro group. niscpr.res.inresearchgate.net The analysis of such spectra for this compound would similarly allow for the identification of its key functional groups.

Table 3: Selected Vibrational Frequencies for an Analogous Compound: 5-Chloro-ortho-methoxyaniline (5COMA)

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
N-H stretching 3445, 3360 3447, 3362
C-H stretching (aromatic) 3192 3245, 3242
C-C stretching (aromatic) 1692, 1565, 1476 1646, 1645
C-N stretching 1382-1266 (region) -
C-Cl stretching 679 681

Source: researchgate.net

Microwave Spectroscopy for Rotational Constants and Molecular Conformation

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. furman.edu This technique provides highly accurate data on the molecule's moments of inertia, from which its precise three-dimensional structure, including bond lengths and angles, can be determined. It is particularly powerful for distinguishing between different conformers (isomers that can be interconverted by rotation about single bonds).

Research on the closely related analogue 5-chloro-2-fluorophenol demonstrates the utility of this technique. furman.edu By measuring the experimental microwave spectrum and comparing it to spectra calculated for different possible conformers (e.g., cis and trans), the most stable conformation of the molecule in the gas phase was identified. The analysis also yielded rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for the chlorine nucleus, which provide further detail about the molecule's shape and electronic environment. furman.edu A similar study on this compound would elucidate its preferred gas-phase conformation.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a theoretical framework to complement and interpret experimental findings. These methods allow for the calculation of molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

For aniline derivatives, DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. niscpr.res.in This optimized geometry is the basis for calculating other properties. For instance, in the study of 5-chloro-ortho-methoxyaniline , DFT (using the B3LYP functional) was employed to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman data. niscpr.res.inresearchgate.net

Furthermore, DFT is used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and electronic transport properties. DFT can also be used to calculate atomic charges, dipole moments, and other parameters that describe the electronic distribution within the molecule. niscpr.res.inresearchgate.net For substituted anilines, these calculations help in understanding how the various substituents (chloro, fluoro, methoxy) influence the electronic properties and reactivity of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5-chloro-2-methoxyaniline (B1222851)
5-chloro-o-anisidine
4-Chloro-2-fluoro-5-methoxyaniline (B79500)
5-chloro-2-fluorophenol
4-chloro-2-fluorophenol
4-chloro-2-fluoroaniline
4-chloro-3-fluoroaniline
5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide

Computational Prediction of Molecular Descriptors (e.g., XlogP, Collision Cross Section)

Computational methods are indispensable for predicting molecular descriptors that provide insight into the physicochemical properties of a compound before its synthesis or experimental analysis. For this compound, key descriptors such as the logarithm of the octanol-water partition coefficient (XlogP) and the collision cross-section (CCS) have been predicted using established computational models.

The predicted XlogP value for this compound is 1.9, which suggests a moderate level of lipophilicity. uni.lu This descriptor is crucial for estimating a molecule's potential membrane permeability and general pharmacokinetic behavior.

The collision cross-section (CCS) is a critical parameter in ion mobility-mass spectrometry (IM-MS), representing the effective area of an ion in the gas phase. It is influenced by the ion's size, shape, and charge distribution. Predicted CCS values for various adducts of this compound provide valuable data for its identification in complex mixtures. These predictions, calculated using methods like the CCSbase, are presented for several common ionic forms. uni.lu

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺176.02730130.0
[M+Na]⁺198.00924141.0
[M-H]⁻174.01274132.8
[M+NH₄]⁺193.05384151.4
[M+K]⁺213.98318137.3
[M+H-H₂O]⁺158.01728125.0
[M+HCOO]⁻220.01822150.3
[M+CH₃COO]⁻234.03387181.4
[M]⁺175.01947130.9
[M]⁻175.02057130.9
Data sourced from PubChemLite. The values are computationally predicted. uni.lu

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical chemistry provides powerful tools for understanding the detailed pathways and energy landscapes of chemical reactions involving substituted anilines. Density Functional Theory (DFT) is a prominent computational method used to model reaction mechanisms, transition states, and the energetics of reactants, intermediates, and products.

For instance, in studies of reactions involving electron-deficient anilines, which are analogues to this compound, computational modeling has been used to elucidate complex reaction mechanisms. researchgate.net Researchers have employed methods such as DFT with the B3LYP functional and the 6-31+G(d,p) basis set to generate potential energy profiles for proposed reaction pathways. researchgate.net The inclusion of a polarizable continuum model (PCM) allows for the simulation of solvent effects, providing a more accurate representation of experimental conditions. researchgate.net By calculating the Gibbs activation energies for the rate-determining steps of various potential mechanisms, scientists can identify the most plausible reaction pathways. researchgate.net

Kinetic and mechanistic studies on the reactions of substituted anilines with reagents like chloramine (B81541) T have also benefited from theoretical insights. utmb.edursc.org Such studies often reveal fractional-order dependence on the amine concentration, indicating a multi-step mechanism that involves the formation of a complex in a rapid equilibrium step, followed by a slower decomposition of this complex. rsc.org Thermodynamic parameters and reaction constants, derived from Hammett plots, can be evaluated to quantify the electronic effects of substituents on the reaction rate. utmb.edursc.org Furthermore, ab initio computations at the DFT level have been used to analyze the geometry and stability of reactants and products in reactions of substituted anilines, helping to explain observed product ratios and fragmentation patterns in mass spectrometry. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Understanding Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activity or chemical behavior. sums.ac.ir These models are crucial for designing new molecules with enhanced or desired activities.

For analogues of this compound, QSAR studies have successfully established links between molecular structure and biological function. In research on substituted anilides, models have been developed to predict antibacterial and antifungal activity. researchgate.net These models utilized topological descriptors and molecular connectivity indices (such as ⁰χ, ⁰χv, and ²χ) to create a linear regression equation correlating these parameters with antimicrobial efficacy. researchgate.net The predictive power of such QSAR models is often validated using techniques like the leave-one-out (LOO) cross-validation, which ensures the robustness and reliability of the correlation. researchgate.net

Other QSAR studies on functionally related compounds have shown that descriptors like van der Waals volume, electron density, and electronegativity play a pivotal role in determining biological activity. nih.gov For example, the presence of electron-withdrawing groups, such as chlorine (Cl) and bromine (Br), was found to increase the activity of certain compounds by reducing molecular electronegativity and increasing molecular volume. nih.gov Conversely, electron-donating groups like methyl (CH₃) tended to decrease activity. nih.gov This principle is directly applicable to understanding the influence of the chloro, fluoro, and methoxy substituents on the chemical behavior of this compound. Advanced 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further detail by mapping the steric, electronic, and hydrogen-bond acceptor/donor properties of molecules to explain and predict their activity. nih.govmdpi.com

Research Directions and Potential Applications in Specialized Chemical Sciences

Exploration in Medicinal Chemistry Research

In the realm of medicinal chemistry, the structural motifs present in 5-Chloro-2-fluoro-4-methoxyaniline are instrumental in the design of new therapeutic agents. The presence of halogen atoms and a methoxy (B1213986) group allows for fine-tuning the electronic and lipophilic character of derivative compounds, which is a critical aspect of drug design.

The this compound structure serves as a valuable scaffold or key intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.com Its aniline (B41778) framework, decorated with specific functional groups, is a common starting point for creating larger, more complex molecules with desired therapeutic effects. For instance, related structures like 5-chloro-2-methoxy-N-phenylbenzamides have been synthesized and studied for their potential as anti-cancer agents. researchgate.net A study focused on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which were evaluated for their anti-proliferative activity against human cancer cell lines. researchgate.net This research underscores how the chloro-methoxy-benzene moiety, a core part of the target compound, is used to build molecules designed to interact with biological systems. researchgate.netresearchgate.net

The development of such compounds often involves a multi-step synthesis where the aniline derivative is a crucial precursor. researchgate.net Fluorinated compounds, in particular, are of high interest in pharmaceutical development due to the unique properties fluorine imparts, often leading to enhanced biological activity. chemimpex.com

Table 1: Examples of Bioactive Scaffolds Derived from Related Chloro-Anisidine Structures

Base ScaffoldDerivative ClassTherapeutic Target/Application
5-Chloro-2-methoxybenzoic acid5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamidesAnti-cancer (e.g., against ovarian and colon cancer cell lines) researchgate.net
5-Chloro-2-methoxybenzoic acid5-Chloro-2-methoxy-N-phenylbenzamide derivativesPotential pharmaceutical applications, studied for anti-cancer properties researchgate.net
5-Chloro-2-methoxyaniline (B1222851)Appetite-modulating moleculesModulation of appetite chemicalbook.com
5-Fluoro-2-methoxyanilineVarious pharmaceutical intermediatesAnti-cancer agents chemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For functionalized anilines like this compound, SAR studies would systematically explore how the position and nature of the substituents on the aniline ring affect the compound's efficacy and selectivity towards a specific biological target.

While specific SAR studies for this compound are not publicly detailed, research on analogous scaffolds provides a clear blueprint for such investigations. For example, extensive SAR studies on pyrazolone (B3327878) derivatives in the search for anti-trypanosomal agents revealed that the nature of substituents on a phenyl ring directly impacts potency. frontiersin.org Similarly, research into norovirus inhibitors involved modifying a core scaffold to identify new low micromolar inhibitors, demonstrating the power of SAR in optimizing antiviral agents. nih.gov In this context, the fluoro, chloro, and methoxy groups of this compound are key modification points. An SAR study would likely involve:

Altering the position of the halogen and methoxy groups.

Replacing fluorine or chlorine with other halogens to modulate electronegativity and size.

Modifying the methoxy group to other alkoxy groups to fine-tune lipophilicity.

These systematic changes help in building a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective drug candidates.

The specific electronic properties conferred by the halogen and methoxy substituents on the aniline ring are critical for its interaction with biological macromolecules like enzymes and receptors. Preliminary studies on related compounds suggest they may inhibit certain enzymes or receptors. For example, derivatives of the closely related 5-chloro-2-methoxybenzoic acid scaffold have been designed as inhibitors of the immune checkpoint protein PD-L1, which is a significant target in cancer immunotherapy. researchgate.net The design of these molecules relies on the precise arrangement of functional groups to achieve specific binding within the target protein, thereby modulating its activity. The this compound molecule offers a unique combination of hydrogen bond acceptors (fluorine, oxygen) and a lipophilic, electron-withdrawing chlorine atom, which can be exploited to achieve specific interactions with enzyme active sites or receptor binding pockets.

Contributions to Agrochemical Development

The utility of halogenated aromatic compounds extends into the agrochemical sector, where they form the basis of many active ingredients designed for crop protection.

Substituted anilines are established precursors in the synthesis of agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.com The inclusion of fluorine in these molecules is particularly noteworthy; in the last two decades, over half of all new pesticides launched contained fluorine. semanticscholar.org The trifluoromethyl group, for example, is a strong electron-withdrawing group that can significantly enhance a molecule's biological activity. semanticscholar.org Similarly, the fluoro and chloro substituents on this compound make it a prime candidate for use as an intermediate in the development of new crop protection agents. chemimpex.comchemimpex.com Its structure can be incorporated into larger molecules to create novel herbicides or fungicides with potentially improved efficacy and environmental profiles. chemimpex.com

Table 2: Role of Functional Groups in Agrochemical Design

Functional GroupTypical Contribution in Agrochemicals
Fluorine Enhances biological activity, metabolic stability, and binding affinity. semanticscholar.org
Chlorine Increases lipophilicity and can be crucial for activity.
Methoxy Group Influences solubility and metabolic pathways.
Aniline Core Serves as a versatile chemical handle for further synthesis. chemimpex.comchemimpex.com

Relevance in Materials Science and Functional Chemical Synthesis

Beyond life sciences, functionalized anilines are valuable in materials science and for advanced organic synthesis. While specific applications of this compound in materials science are not widely documented, related anilines are used as intermediates in the production of dyes and specialized polymers. The unique substitution pattern of this compound, featuring multiple distinct functional groups, makes it a useful building block for creating complex organic molecules and materials with tailored electronic or optical properties.

Precursors for Advanced Dyes and Pigments

While direct research documenting the use of this compound in the synthesis of specific commercial dyes is not extensively available in public literature, the structural motifs are of significant interest. The amine group provides a reactive site for diazotization, a critical step in the formation of azo dyes. The electronic effects of the chloro, fluoro, and methoxy substituents can be expected to influence the color of the resulting dye by modifying the energy levels of the molecular orbitals involved in the chromophore.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Monoisotopic Mass 175.02002 Da
XlogP (predicted) 1.9
InChI InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3
InChIKey ZENHAQNRGCKXFS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)F)N)Cl

Data sourced from PubChem CID 84767022 sigmaaldrich.com

Applications in Specialty Organic Materials

The development of specialty organic materials with tailored electronic and photophysical properties is a frontier in materials science. Halogenated and methoxy-substituted aromatic compounds are often incorporated into the structures of functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals.

The specific combination of substituents in this compound could impart desirable characteristics to such materials. The fluorine atom, with its high electronegativity, and the methoxy group, an electron-donating group, can create a significant dipole moment within the molecule. This polarity can influence the self-assembly and packing of molecules in the solid state, which are critical factors for charge transport and device performance in organic electronics.

Research into the synthesis of conducting polymers often utilizes aniline derivatives. While specific studies on the polymerization of this compound are not prominent, the general principles of aniline polymerization suggest that it could be a candidate for creating novel conducting materials with potentially enhanced solubility and environmental stability due to its substituents. The presence of the chloro and fluoro groups could also modify the redox properties of the resulting polymer.

Table 2: Predicted Collision Cross Section Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 176.02730 130.0
[M+Na]⁺ 198.00924 141.0
[M-H]⁻ 174.01274 132.8
[M+NH₄]⁺ 193.05384 151.4
[M+K]⁺ 213.98318 137.3
[M+H-H₂O]⁺ 158.01728 125.0
[M+HCOO]⁻ 220.01822 150.3
[M+CH₃COO]⁻ 234.03387 181.4
[M+Na-2H]⁻ 195.99469 135.4
[M]⁺ 175.01947 130.9
[M]⁻ 175.02057 130.9

Data sourced from PubChem CID 84767022, calculated using CCSbase sigmaaldrich.com

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 5-Chloro-2-fluoro-4-methoxyaniline, and how should data be interpreted?

Answer:
Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For NMR, focus on distinguishing fluorine and chlorine substituents:

  • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet near δ 3.8–4.0 ppm and aromatic protons split by fluorine coupling (J ~8–12 Hz).
  • ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms fluorine presence.
  • HRMS : Validate molecular ion [M+H]⁺ matching the molecular formula (C₇H₆ClFNO). Cross-reference with databases like SciFinder for spectral comparisons. If discrepancies arise, ensure solvent and instrument calibration are consistent .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination. Partner with certified waste management services, as outlined in protocols for similar halogenated anilines .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and consult a physician. Maintain a Safety Data Sheet (SDS) template for rapid reference .

Basic: What are the common synthetic routes for this compound, and how can purity be optimized?

Answer:

  • Route 1 : Start with 4-methoxy-2-fluoroaniline. Chlorinate using N-chlorosuccinimide (NCS) in DMF at 0–5°C to minimize overhalogenation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
  • Route 2 : Methoxylate 5-chloro-2-fluoro-4-nitrobenzene via nucleophilic substitution, followed by nitro reduction (H₂/Pd-C).
  • Purity Optimization : Use column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water. Validate purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can computational chemistry predict the solvent-dependent reactivity of this compound?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model solvation effects. Compare Gibbs free energy (ΔG) in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to predict nucleophilic/electrophilic behavior.
  • Solvent Parameters : Incorporate Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity with reaction rates. Validate predictions experimentally via kinetic studies in selected solvents .

Advanced: How to resolve contradictions in reported melting points or spectral data across studies?

Answer:

  • Systematic Review : Conduct a PRISMA-guided literature review to identify methodological variations (e.g., heating rates in melting point determination or NMR solvent effects).
  • Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., ASTM methods). Use differential scanning calorimetry (DSC) for precise melting point analysis.
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate consensus values .

Advanced: What strategies optimize multi-step synthesis yields of this compound?

Answer:

  • Stepwise Monitoring : Use in-situ IR or reaction calorimetry to track intermediates and minimize side reactions.
  • Catalyst Screening : Test Pd/C, Raney Ni, or enzyme-based catalysts for nitro reduction steps to enhance efficiency.
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, stoichiometry, solvent) and identify optimal conditions via response surface methodology (RSM). Cross-validate with kinetic modeling software (e.g., COPASI) .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC-UV and LC-MS to identify decomposition products.
  • Light Sensitivity : Use USP light cabinets to assess photostability. Protect with amber glass or light-resistant packaging if degradation exceeds 5% .

Advanced: How to systematically review the biological activity of halogenated aniline derivatives, including this compound?

Answer:

  • Database Search : Query PubMed, Reaxys, and CAS SciFinder using MeSH terms like "halogenated anilines" and "structure-activity relationship (SAR)."
  • Meta-Analysis : Use Covidence software to screen studies, extract data, and assess bias via ROBINS-I tool. Cluster biological activities (e.g., antimicrobial vs. antitumor) and identify knowledge gaps for targeted research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.